molecular formula C18H21NO5S B6413195 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid CAS No. 1261969-95-2

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid

Cat. No.: B6413195
CAS No.: 1261969-95-2
M. Wt: 363.4 g/mol
InChI Key: YVSUHCWXIPIEHI-UHFFFAOYSA-N
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Description

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a t-butylsulfamoylphenyl group

Preparation Methods

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the t-butylsulfamoylphenyl intermediate: This can be achieved by reacting t-butylamine with a suitable sulfonyl chloride derivative.

    Coupling with 2-methoxybenzoic acid: The intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid include other benzoic acid derivatives with different substituents. For example:

    4-(4-Methylsulfamoylphenyl)-2-methoxybenzoic acid: Similar structure but with a methyl group instead of a t-butyl group.

    4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties.

Properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)13-7-10-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUHCWXIPIEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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